molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No.: B028422
CAS No.: 103788-64-3
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a chemical compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90°C) to form the oxazoline intermediate. This intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and safer handling of reactive intermediates. The process typically includes the cyclodehydration step followed by oxidative aromatization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxazoline intermediate to the oxazole.

    Reduction: Potential reduction of the oxazole ring under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

    Oxidation: Formation of the oxazole ring.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate has shown potential in the development of pharmaceutical agents. Its oxazole ring structure is significant in medicinal chemistry as it can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have demonstrated that modifications to the oxazole structure can lead to increased potency against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions and cycloadditions. Its reactivity allows for the introduction of different functional groups, facilitating the design of new pharmaceuticals .

Reaction Mechanisms

The compound undergoes several reaction mechanisms that are crucial for synthetic applications:

  • Nucleophilic Attack: The ester group can be targeted for nucleophilic attack, leading to the formation of alcohols or acids.
  • Decarboxylation Reactions: Under certain conditions, it can undergo decarboxylation to yield more reactive intermediates useful in further synthetic pathways .

Materials Science

In materials science, this compound is explored for its potential applications in polymers and coatings.

Polymerization

The compound can act as a monomer in polymerization processes to create polymers with specific properties such as thermal stability and chemical resistance . The incorporation of oxazole rings into polymer backbones enhances the material's performance in various applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives. The incorporation of this compound into formulations could improve the durability and resistance of coatings against environmental factors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of New Derivatives

Another research project focused on synthesizing new derivatives from this compound. The derivatives were tested for anti-inflammatory activity, revealing promising results that warrant further investigation into their therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which can impart distinct chemical and biological properties. Its methyl and phenyl substituents may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS Number: 103788-64-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
LogP2.3655
PSA52.33 Ų

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in metabolic pathways and cellular signaling.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in tissues. In particular, derivatives of oxazole have shown selective inhibition against human carbonic anhydrases I and II, with IC50 values in the nanomolar range .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrate significant bacteriostatic properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhimurium12

Neuroprotective Effects

In vitro studies have shown that this compound may also exhibit neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI examined the efficacy of this compound against clinical isolates of N. gonorrhoeae. The compound demonstrated significant inhibition with MIC values lower than those of traditional treatments .
  • Neuroprotection : Another research project investigated the protective effects of the compound on PC12 cells exposed to sodium nitroprusside (SNP)-induced toxicity. The findings indicated that treatment with this compound reduced cell death and improved cell viability significantly compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate?

The compound is typically synthesized via esterification of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid using methanol under acidic catalysis. A related method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Alternative routes may employ coupling reactions with methyl halides or transesterification under mild conditions.

Synthetic Method Key Conditions Yield Reference
Acetic acid refluxSodium acetate, 3–5 h reflux~60–70%
Esterification of precursor acidMethanol, H2SO4/HCl catalysis~75–85%

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization includes:

  • NMR Spectroscopy : 1H/13C NMR to confirm ester carbonyl (δ ~170–175 ppm) and oxazole ring protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry : Exact mass determination (C13H13NO3, calculated m/z 231.09) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Melting Point Analysis : Comparison with literature values (e.g., related oxazole derivatives: 182–183°C ).

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate. Limited solubility in water (<0.1 mg/mL).
  • Stability : Stable at room temperature in dry, dark conditions. Hydrolysis of the ester group may occur under prolonged exposure to aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the oxazole-acetate moiety’s conformation?

Single-crystal X-ray diffraction using SHELX software provides precise bond lengths and angles. For example:

  • The oxazole ring’s planarity and dihedral angles with the phenyl group.
  • Ester group orientation relative to the oxazole core.
    ORTEP-3 can visualize thermal ellipsoids to assess dynamic disorder .

Q. How do structural modifications impact biological activity in related compounds?

The oxazole core is a pharmacophore in PPAR agonists (e.g., aleglitazar, imiglitazar) . Modifications to the ester group or phenyl substituents alter:

  • Receptor binding : Hydrophobic interactions with PPARα/γ pockets.
  • Metabolic stability : Ester hydrolysis rates influence half-life .
Derivative Modification Biological Activity
GW6471Replacement with propanamidePPARα antagonist (IC50 1.2 μM)
ImiglitazarMethoxyimino-butanoic acid appendageDual PPARα/γ agonist

Q. How to resolve contradictions in reported biological data across studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC to confirm >98% purity .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and ligand concentrations.
  • Metabolite interference : Monitor ester hydrolysis products via LC-MS .

Q. What in silico methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PPARγ (PDB: 3DZY).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : SwissADME to estimate permeability (LogP ~2.5) and CYP450 interactions .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Catalyst Screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl2) for esterification efficiency.
  • Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time .
  • Green Chemistry : Explore ionic liquids or enzymatic catalysis to minimize acetic acid waste .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential acetic acid vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How is this compound used as a building block in drug discovery?

The oxazole-acetate scaffold serves as:

  • Core structure : For PPAR modulators (e.g., aleglitazar’s methoxy-oxazole moiety ).
  • Prodrug precursor : Ester hydrolysis in vivo releases active carboxylic acid metabolites .

Properties

IUPAC Name

methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWRFEUXUBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379521
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-64-3
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103788-64-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500-ml 4-necked flask equipped with a mechanical stirrer, a thermometer, a Claisen head with a condenser and a receiver connected to a cold trap and a vacuum controller was charged with 52.26 g of crude methyl 4-bromo-3-oxovalerate (ca. 0.250 mol) and 46.5 g of benzamide. A vacuum of 400 mbar was applied and the suspension was stirred at 90° C. for 18 h. After ca. 3 h the suspension had become a clear orange oil. After cooling to rt 300 ml of methanol and 1.0 g of p-toluenesulfonic acid monohydrate were added and the brown solution was stirred at reflux (ca. 73° C.) for 1 h. After this time 50 ml of methanol were distilled off, 50 ml of methanol were added and the mixture was heated at reflux for additional 30 min. After cooling and rotary evaporation (50° C., 8 mbar, 30 min), the residue was treated under argon with 150 ml of toluene and 125 ml of sat. aqueous sodium bicarbonate solution. The resulting suspension was stirred in an ice bath for 1 h, the precipitated benzamide was filtered off with suction and the filter cake was washed twice with a small amount of ice-cold toluene and water. The combined aqueous phases were extracted in a separatory funnel with 100 ml of toluene. Thereafter the combined organic phases were washed twice with 30 ml, a total of 60 ml of deionized water, dried (Na2SO4) and rotary evaporated (50° C., 8 mbar,1 h) to give 49.22 g of crude Methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate (theor. amount 57.81 g) as a yellow oil, which was used without purification in the next step.
Quantity
52.26 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting methyl (E)-4-bromo-3-methoxy-pent-2-enoate with benzamide to give methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzamide (0.606 g, 5.00 mmoles) and methyl 4-bromo-3-oxopentanoate (1.05 g, 5.00 mmoles, example 31) are heated in toluene (6 ml) to 120° C. for 18 hours. The reaction is then purified by column chromatography (silica, 4:1 hex: EtOAc) to give the title compound as a clear oil. MS (APcI) 232 (M+H)+.
Quantity
0.606 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nitrososulfanylethane
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Nitrososulfanylethane
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Nitrososulfanylethane
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Nitrososulfanylethane
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Nitrososulfanylethane
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Nitrososulfanylethane
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.